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molecular formula C10H9NOS B8513133 7-Allyloxy-1,2-benzisothiazole

7-Allyloxy-1,2-benzisothiazole

Cat. No. B8513133
M. Wt: 191.25 g/mol
InChI Key: CIWIYKHIKVURIT-UHFFFAOYSA-N
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Patent
US05451595

Procedure details

2.0 g of 7-hydroxy-1,2-benzisothiazole are dissolved in 20 ml of THF, and 460 mg of sodium hydride (60%) are added to the mixture at 0° C. When the evolution of gas has ended, 1 ml of allyl bromide is added dropwise, the reaction mixture is stirred for one day at room temperature. Again, 1 ml of allyl bromide and 40 mg of sodium hydride are added, and the mixture is stirred for 2 days under reflux. The reaction mixture is poured into water, rendered basic using 1 N potassium hydroxide solution and extracted using ethyl acetate. The organic phase is washed with saline, dried over sodium sulfate, filtered and concentrated. Silica gel chromatography with ethyl acetate/hexane (1:5) as mobile phase gives 2.0 g of 7-allyloxy-1,2-benzisothiazole; nD20 =1.6039 .
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[S:9][N:8]=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:13](Br)[CH:14]=[CH2:15].[OH-].[K+]>C1COCC1.O>[CH2:15]([O:1][C:2]1[C:10]2[S:9][N:8]=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1)[CH:14]=[CH2:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=CC=2C=NSC21
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
460 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
40 mg
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for one day at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase is washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=2C=NSC21
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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